molecular formula C17H21N3OS B11031538 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 373617-51-7

2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B11031538
CAS No.: 373617-51-7
M. Wt: 315.4 g/mol
InChI Key: ZROXHJANOZQUSD-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a piperidine ring substituted with a methyl group, a thiazole ring substituted with a phenyl group, and an acetamide linkage connecting these two moieties. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the thiazole and piperidine rings via an acetamide linkage. This can be achieved through an amide bond formation reaction, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the piperidine ring or the thiazole ring under appropriate conditions.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)ethanamide: Similar structure with an ethanamide linkage.

    2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)propionamide: Similar structure with a propionamide linkage.

Uniqueness

The uniqueness of 2-(4-Methylpiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide lies in its specific combination of functional groups and the resulting biological activity. Its distinct structure may confer unique properties compared to other similar compounds.

Properties

CAS No.

373617-51-7

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H21N3OS/c1-13-7-9-20(10-8-13)11-16(21)19-17-18-15(12-22-17)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,18,19,21)

InChI Key

ZROXHJANOZQUSD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3

solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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